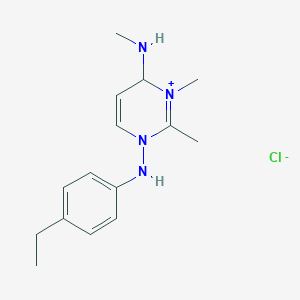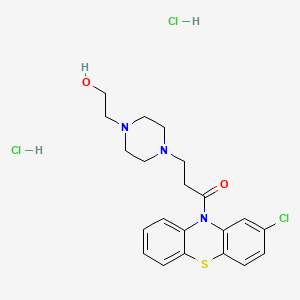
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride is a complex organic compound with a molecular formula of C20H24Cl3N3O2S. This compound is known for its unique chemical structure, which includes a phenothiazine core, a piperazine ring, and a hydroxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary or tertiary amines .
Applications De Recherche Scientifique
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in various chemical formulations
Mécanisme D'action
The mechanism of action of Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chlorophenothiazin-10-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone dihydrochloride
- (2-chlorophenothiazin-10-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
Uniqueness
Ketone, 2-chlorophenothiazin-10-yl 2-(4-(2-hydroxyethyl)-1-piperazinyl)ethyl, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
28747-82-2 |
|---|---|
Formule moléculaire |
C21H26Cl3N3O2S |
Poids moléculaire |
490.9 g/mol |
Nom IUPAC |
1-(2-chlorophenothiazin-10-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C21H24ClN3O2S.2ClH/c22-16-5-6-20-18(15-16)25(17-3-1-2-4-19(17)28-20)21(27)7-8-23-9-11-24(12-10-23)13-14-26;;/h1-6,15,26H,7-14H2;2*1H |
Clé InChI |
PRYMXHIMDPCGRF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


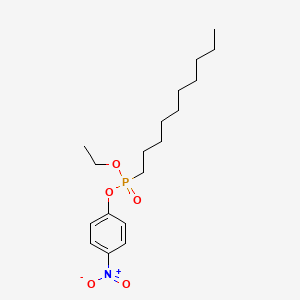

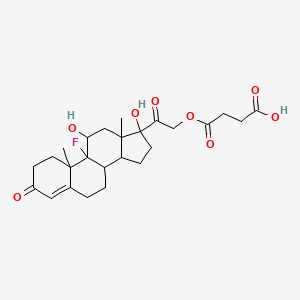
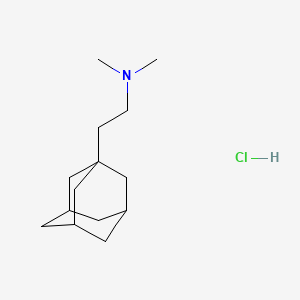
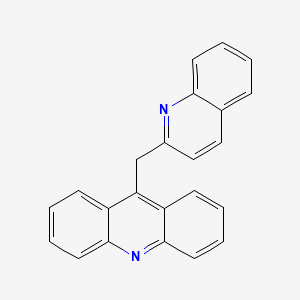
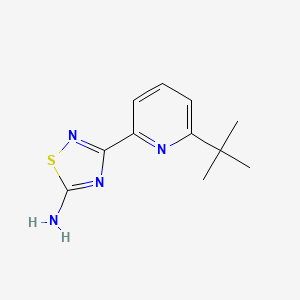
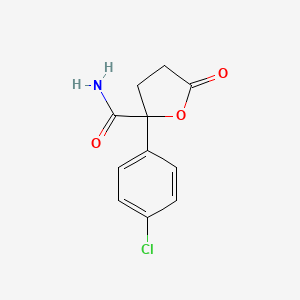
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
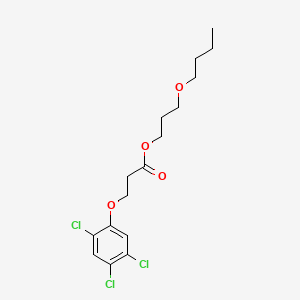
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
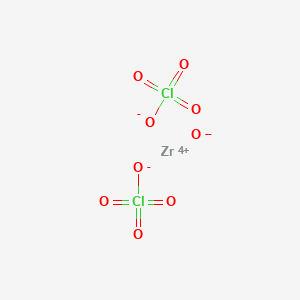
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

